N,N'-(5-Cyano-1,3-phenylene)diacetamide
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Overview
Description
N,N’-(5-Cyano-1,3-phenylene)diacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group and two acetamide groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(5-Cyano-1,3-phenylene)diacetamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl amines with alkyl cyanoacetates under specific reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of N,N’-(5-Cyano-1,3-phenylene)diacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and fusion techniques are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N,N’-(5-Cyano-1,3-phenylene)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenylene diacetamides .
Scientific Research Applications
N,N’-(5-Cyano-1,3-phenylene)diacetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of advanced materials, such as metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and chemical sensors
Mechanism of Action
The mechanism of action of N,N’-(5-Cyano-1,3-phenylene)diacetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,3-Phenylene)diacetamide: Similar in structure but lacks the cyano group.
N,N’-(1,2-Phenylene)diacetamide: Another structural isomer with different positioning of the acetamide groups
Uniqueness
N,N’-(5-Cyano-1,3-phenylene)diacetamide is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that other similar compounds may not be suitable for .
Properties
CAS No. |
918810-59-0 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(3-acetamido-5-cyanophenyl)acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-7(15)13-10-3-9(6-12)4-11(5-10)14-8(2)16/h3-5H,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
FUYBGNYABYYLBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C#N)NC(=O)C |
Origin of Product |
United States |
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